Fluorescent brightener 49, (E)-
Description
Fluorescent brightener 49, (E)-, also known as C.I. Fluorescent Brightener 49, is a chemical compound used primarily as an optical brightening agent. These agents absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, which enhances the appearance of color and brightness in materials such as textiles, paper, and detergents .
Properties
CAS No. |
20579-01-5 |
|---|---|
Molecular Formula |
C32H26N12Na2O6S2 |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescent brightener 49, (E)-, typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps:
Initial Reaction: 4,4’-diamino-2,2’-stilbenedisulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled temperature and pH conditions to form dichlorotriazinyl intermediates.
Condensation: These intermediates are further condensed with additional aromatic amines to form bis-monochlorotriazine derivatives.
Final Substitution: The final step involves nucleophilic substitution with ethanolamine to produce the desired fluorescent brightener.
Industrial Production Methods
Industrial production of fluorescent brightener 49, (E)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets commercial standards .
Chemical Reactions Analysis
Types of Reactions
Fluorescent brightener 49, (E)-, undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanolamine and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives and stilbene-based compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorescent brightener 49, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.
Mechanism of Action
The mechanism of action of fluorescent brightener 49, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light
Comparison with Similar Compounds
Similar Compounds
4,4’-diamino-2,2’-stilbenedisulfonic acid: Another popular optical brightener used in similar applications.
4,4’-bis(benzoxazolyl)-cis-stilbene: Known for its intense fluorescence and used in laundry detergents.
2,5-bis(benzoxazol-2-yl)thiophene: Also used as an optical brightener in various industries.
Uniqueness
Fluorescent brightener 49, (E)-, is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability under various conditions. This makes it particularly effective in applications requiring long-lasting brightness and whiteness .
Biological Activity
Fluorescent Brightener 49, also known as (E)-4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate, is a synthetic compound primarily utilized in the textile and detergent industries for its fluorescent whitening properties. This article explores its biological activity, including toxicity assessments, environmental impact, and interactions with biological systems.
Chemical Structure and Properties
Fluorescent Brightener 49 belongs to the stilbene family and is characterized by its dual sulfonate groups which enhance its solubility in water. It effectively absorbs ultraviolet light and re-emits it as visible blue light, significantly improving the brightness of treated materials. The structural formula can be summarized as follows:
Toxicity Assessments
- Aquatic Toxicity : Studies indicate that Fluorescent Brightener 49 exhibits low toxicity to aquatic organisms. For instance, tests conducted on zebrafish demonstrated minimal effects on growth and reproduction, suggesting that it does not bioaccumulate significantly in living organisms .
- Human Health Impact : The compound's potential impact on human health has been evaluated through various toxicological assessments. The estimated systemic exposure dose (SED) for consumers using products containing such brighteners is relatively low (1.03 µg/day), indicating a significant margin of safety .
- Environmental Persistence : Although the compound is not highly toxic, its environmental persistence raises concerns regarding long-term ecological impacts. Photodegradation studies show that under sunlight exposure, Fluorescent Brightener 49 can degrade significantly over time .
Interaction with Biological Systems
Fluorescent Brightener 49 interacts with proteins and other biomolecules in various ways. Research has shown that it can bind to serum albumin, affecting its fluorescence properties and potentially influencing drug delivery systems .
Case Study 1: Environmental Impact Assessment
A study conducted in Switzerland assessed the environmental fate of Fluorescent Brightener 49 in aquatic systems. The research revealed that approximately 80% of the compound underwent photodegradation within a few days under natural sunlight conditions . This degradation pathway is crucial for understanding its long-term effects on aquatic ecosystems.
Case Study 2: Toxicological Evaluation
Table 1: Summary of Toxicological Data for Fluorescent Brightener 49
| Parameter | Value |
|---|---|
| NOAEL (rats) | 190 mg/kg/day |
| Systemic Exposure Dose (SED) | 1.03 µg/day |
| Aquatic Toxicity | Low toxicity |
| Environmental Persistence | Moderate |
Table 2: Photodegradation Rates Under Different Conditions
| Condition | Photodegradation Rate (%) |
|---|---|
| Sunny Day | >70% within 1.5 days |
| Cloudy Day | >70% within 28 days |
| Laboratory Conditions | Variable based on light exposure |
Q & A
Basic: What are the established methods for synthesizing Fluorescent Brightener 49 (FB49), and how is its purity validated in academic research?
Methodological Answer:
FB49 is synthesized via sulfonation of o-chlorobenzaldehyde with sodium sulfite, followed by purification steps . To validate purity, researchers employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Quantitative nuclear magnetic resonance (qNMR) can confirm structural integrity, while UV-Vis spectroscopy assesses absorption profiles to ensure consistency with expected extinction coefficients .
Basic: Which analytical techniques are critical for characterizing the photophysical properties of FB49, such as quantum yield (QY) and extinction coefficient (EC)?
Methodological Answer:
EC is determined using UV-Vis spectroscopy with a calibrated spectrophotometer, requiring precise measurement of FB49 concentration via gravimetric analysis or absorbance at a known wavelength . QY is calculated by comparing FB49’s integrated fluorescence emission (using a fluorometer) to a reference standard (e.g., quinine sulfate) under identical excitation conditions. Researchers must ensure solvent compatibility, temperature control, and minimal photobleaching during measurements .
Advanced: How should researchers design experiments to account for solvent polarity and pH effects on FB49’s fluorescence efficiency?
Methodological Answer:
Design a matrix of solvents (e.g., water, ethanol, DMSO) with varying polarity indices and pH buffers (pH 3–10). Measure FB49’s fluorescence intensity and spectral shifts in each condition using a fluorometer. Correlate results with solvent dielectric constants and protonation states of FB49’s functional groups. For in vivo applications, validate biocompatibility by testing FB49’s stability in cell culture media or physiological buffers .
Advanced: How can conflicting reports on FB49’s quantum yield be resolved in meta-analyses?
Methodological Answer:
Discrepancies often arise from differences in instrumentation calibration, reference standards, or sample preparation. Researchers should:
- Replicate measurements using a unified protocol (e.g., ISO 11348 for fluorescence standards).
- Cross-validate with absolute QY methods like integrating sphere setups.
- Publish raw spectral data and detailed experimental conditions (e.g., excitation wavelength, temperature) to enable direct comparisons .
Advanced: What optimization strategies are recommended for using FB49 as a tracer in biological systems (e.g., plant cell walls or fungal hyphae)?
Methodological Answer:
To minimize autofluorescence interference, optimize FB49 concentration via titration (e.g., 0.1–10 µM) and use confocal microscopy with appropriate filter sets (e.g., excitation 365 nm, emission 435 nm). Pre-treat samples with quenchers (e.g., Sudan Black B for lipid-rich tissues) to reduce background noise. Validate specificity using control experiments with FB49-free samples .
Advanced: How can researchers assess the environmental persistence of FB49 using photolysis studies?
Methodological Answer:
Expose FB49 to simulated sunlight (e.g., xenon arc lamp) in aqueous matrices (pH 4–9) and monitor degradation via LC-MS. Measure half-life (t½) under varying conditions (e.g., presence of humic acids, dissolved oxygen). Use radical scavengers (e.g., tert-butanol) to identify degradation pathways (direct photolysis vs. reactive oxygen species-mediated). Compare results to computational models like EPI Suite for environmental fate predictions .
Advanced: What experimental protocols ensure accurate assessment of FB49’s photostability for long-term imaging studies?
Methodological Answer:
Perform time-lapse fluorescence microscopy with controlled light exposure (e.g., 10 mW/cm² at 365 nm). Quantify photobleaching rates by plotting normalized intensity vs. irradiation time. Use anti-fading agents (e.g., n-propyl gallate) in mounting media. For quantitative comparisons, calculate photostability metrics (e.g., time to 50% intensity loss) and validate with independent techniques like flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
